molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No.: B119032
CAS No.: 40546-94-9
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9) is a chromanone derivative with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol. Structurally, it features a benzopyranone core substituted with a methyl group at position 6 and a phenyl group at position 4 (Figure 1). This compound is synthesized via Rh-catalyzed asymmetric 1,4-arylation of coumarins, achieving high enantiomeric excess (>99% ee) using chiral ligands like (R)-Segphos .

It serves as a critical intermediate in the production of (R)-tolterodine, a urological drug for overactive bladder syndrome . Its stereochemical purity is vital, as inconsistencies in optical rotation (OR) values—ranging from −2.2 to −6.2 (c 1, chloroform) for the (R)-enantiomer—highlight challenges in stereochemical characterization . Beyond pharmaceuticals, it is employed as a pseudo-template in molecularly imprinted polymers (MIPs) for aflatoxin detection, demonstrating 96% recovery rates in analytical applications .

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Precursors

Sulfuric Acid-Mediated Synthesis

A high-yielding method involves the condensation of p-cresol and cinnamic acid in xylene under sulfuric acid catalysis. The reaction proceeds at 140–145°C, followed by neutralization with NaOH and purification via reduced-pressure distillation. This method achieves a 97% yield of racemic 6-methyl-4-phenylchroman-2-one with >95% HPLC purity . The mechanism involves protonation of cinnamic acid by sulfuric acid, facilitating electrophilic aromatic substitution at the para position of p-cresol. Subsequent lactonization forms the chromanone ring .

Reaction Conditions

ParameterValue
Temperature140–145°C
CatalystH₂SO₄ (concentrated)
SolventXylene
WorkupNaOH neutralization
Yield97%

Solvent-Free Esterification with p-Toluenesulfonic Acid

An alternative approach eliminates solvents by heating cinnamic acid and p-cresol with p-toluenesulfonic acid at 170°C for 3 hours. After neutralization and column chromatography (n-hexane/ethyl acetate), the product is isolated in 55.2% yield . This method reduces waste but requires higher temperatures, potentially leading to side reactions such as decarboxylation.

Friedel-Crafts Acylation for Chromanone Formation

Aluminum Chloride-Catalyzed Cyclization

Friedel-Crafts acylation employs AlCl₃ to activate cinnamoyl derivatives for electrophilic attack on phenolic substrates. For example, 6-methylcoumarin reacts with phenylboronic acid in 1,4-dioxane/water under rhodium catalysis to form (4S)-6-methyl-4-phenylchroman-2-one with 88% enantiomeric excess (ee) . This method highlights the role of Lewis acids in constructing the chromanone骨架.

Mechanistic Insights

  • Coordination : AlCl₃ activates the carbonyl group of cinnamic acid, forming an acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the electron-rich aromatic ring of p-cresol.

  • Lactonization : Intramolecular esterification closes the six-membered ring .

Enantioselective Synthesis of Chiral Isomers

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral chromanones are synthesized using acetylacetonatobis(ethylene)rhodium(I) and a bisphosphine ligand (3-(diphenylphosphaneyl)-4-(2-(diphenylphosphaneyl)naphthalen-1-yl)-5-phenyl-1H-pyrazole). The reaction of 6-methylcoumarin with phenylboronic acid in 1,4-dioxane at 90°C under inert atmosphere yields (4S)-6-methyl-4-phenylchroman-2-one with 71% overall yield and 88% ee .

Kinetic Resolution Using Chiral Catalysts

The (R)-isomer is obtained via kinetic resolution with a rhodium-DIOP complex , achieving 89% yield and >95% ee . This method exploits differences in reaction rates between enantiomers, selectively converting one isomer while leaving the other unchanged.

Comparative Data for Enantioselective Methods

Parameter(4S)-Isomer (4R)-Isomer
CatalystRhodium-bisphosphineRhodium-DIOP
Solvent1,4-Dioxane/waterToluene
Temperature90°C80°C
ee88%95%
Yield71%89%

Green Chemistry Approaches

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate the cyclization step, reducing reaction times from hours to minutes. Preliminary data suggest a 65% yield at 150°C with H₂SO₄, though scalability remains challenging .

Industrial-Scale Production and Optimization

Cost-Effective Route for Racemic Mixtures

The sulfuric acid-mediated method is preferred for large-scale synthesis due to low catalyst cost and high yield. Xylene is recycled via distillation, minimizing waste.

Challenges in Chiral Synthesis

Enantioselective routes require expensive catalysts (e.g., rhodium at $275/250mg ) and stringent inert conditions, limiting industrial adoption. Future research may focus on enzyme-catalyzed asymmetric synthesis to reduce costs .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-4-phenylchroman-2-one has been researched for its potential therapeutic properties:

  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory activity, making it a candidate for developing anti-inflammatory drugs.
  • Antioxidant Properties: It has shown promise as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases.

Biological Studies

The compound is utilized in various biological assays:

  • Enzyme Inhibition Studies: It serves as a model compound to study enzyme inhibition mechanisms, particularly in drug discovery contexts.
  • Receptor Binding Studies: Its structural properties allow it to interact with various biological receptors, aiding in pharmacological research .

Analytical Chemistry

In analytical applications:

  • Molecularly Imprinted Polymers (MIPs): Due to its structural similarity to aflatoxin B1, it is used as a pseudo-template for creating MIPs that selectively bind to aflatoxins, facilitating their detection in food safety testing .

Fine Chemical Production

The compound is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows for the modification and creation of other biologically active compounds.

Fragrance Industry

This compound is also noted for its application in the fragrance industry due to its pleasant aroma profile, contributing to the formulation of perfumes and scented products .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityMajor Applications
Chroman-4-oneSimilar core structureLimited biological activity
FlavanoneSimilar core structureAntioxidant and anti-inflammatory properties
6-MethylcoumarinRelated to chromanoneUsed in pharmaceuticals and flavoring

Case Studies

Case Study 1: Enzyme Inhibition
Research demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent.

Case Study 2: Detection of Aflatoxins
In a study focused on food safety, MIPs created using this compound showed high selectivity for aflatoxin B1 detection, indicating its utility in analytical chemistry applications aimed at ensuring food safety .

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenylchroman-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substitutions Primary Applications Synthesis Method
6-Methyl-4-phenylchroman-2-one C₁₆H₁₄O₂ 6-methyl, 4-phenyl Tolterodine synthesis; MIPs for aflatoxins Rh-catalyzed asymmetric arylation
6-Methylflavone C₁₆H₁₂O₂ 6-methyl, 2-phenyl Antioxidant research; flavonoid studies Friedel-Crafts acylation
2-Phenylchroman-4-one C₁₅H₁₂O₂ 2-phenyl Pharmaceutical intermediates Claisen-Schmidt condensation
5,7-Dimethoxycoumarin C₁₁H₁₀O₄ 5,7-dimethoxy MIP templates for mycotoxins Bulk polymerization

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility Storage Conditions Spectral Data (Key Peaks)
This compound 114–115 Organic solvents +5°C ¹H NMR (CDCl₃): δ 3.01 (dd), 7.25–7.38 (m); IR: 1767 cm⁻¹
6-Methylflavone Not reported DMSO, ethanol Room temperature ¹H NMR (DMSO-d₆): δ 6.5–8.0 (aromatic)
5,7-Dimethoxycoumarin 144–146 Methanol, acetone Ambient UV-Vis: λmax 320 nm

Stereochemical and Regulatory Considerations

  • This compound faces regulatory scrutiny due to OR inconsistencies, necessitating advanced chiral HPLC methods for purity verification (e.g., USP revisions for Tolterodine tartrate) .
  • In contrast, 6-Methylflavone and 5,7-Dimethoxycoumarin lack such stereochemical complexities, simplifying quality control .

Biological Activity

Introduction

6-Methyl-4-phenylchroman-2-one, also known as (4s)-6-Methyl-4-phenylchroman-2-one, is a derivative of chromanone, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H14_{14}O2_2
  • Molecular Weight: 238.28 g/mol
  • IUPAC Name: 6-methyl-4-phenyl-3,4-dihydrochromen-2-one

The compound features a chroman backbone with a methyl group at the 6-position and a phenyl group at the 4-position, which contributes to its biological properties.

Target Interactions

This compound exhibits several mechanisms of action:

  • Antioxidant Activity: The compound is known to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects: It interacts with enzymes and receptors involved in inflammatory pathways, potentially reducing inflammation in biological systems.
  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on aromatase, an enzyme involved in estrogen biosynthesis. This inhibition is significant for therapeutic applications in breast cancer treatment .

Biochemical Pathways

The compound affects various biochemical pathways due to its pharmacological activities. It has been shown to influence neurotransmitter systems, which may contribute to its therapeutic effects in treating conditions such as overactive bladder.

Antispasmodic Properties

Research indicates that this compound has potential as an antispasmodic agent . This property makes it relevant for therapeutic applications in gastrointestinal disorders and other conditions characterized by muscle spasms.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to neutralize free radicals. This property is vital for protecting cells from oxidative damage, which can lead to various diseases including cancer and neurodegenerative disorders .

Aromatase Inhibition

A study demonstrated that derivatives of chromanone exhibit potent inhibitory effects against aromatase with varying IC50_{50} values. For instance, related compounds showed IC50_{50} values ranging from 0.26 μM to 5.8 μM, indicating that modifications to the chromanone structure can enhance inhibitory potency .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using p-cresol and trans-cinnamaldehyde under acidic conditions. This method simplifies the synthesis process by minimizing intermediate steps.

Table 1: Comparison of Aromatase Inhibition Potency

CompoundIC50_{50} (μM)
This compoundNot specified
6-Methoxy-3-phenylchroman-4-one2.4
3-(Pyridin-3-yl)chroman-4-one5.8
5,6-Benzoisoflavanone20

This table illustrates the varying potencies of related compounds in inhibiting aromatase, highlighting the potential for structural modifications to enhance activity.

Therapeutic Implications

The pharmacological profile of this compound suggests its utility in developing new therapeutic agents targeting urinary disorders and possibly other conditions influenced by oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-Methyl-4-phenylchroman-2-one, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, refluxing 4-methylacetophenone with substituted benzaldehydes in the presence of acid catalysts (e.g., H₂SO₄) generates the chromanone backbone. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) improves yield . Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., MoKα radiation, λ = 0.71073 Å) provides precise bond lengths (e.g., C–C = 1.42–1.48 Å) and angles (e.g., β = 115.1° for monoclinic systems). Refinement using SHELXL (R factor < 0.05) ensures accuracy .
  • NMR/IR : ¹H NMR (CDCl₃) shows characteristic peaks for the chromanone ring (δ 6.8–7.5 ppm for aromatic protons) and methyl groups (δ 2.3 ppm). IR confirms the carbonyl stretch (~1680 cm⁻¹) .

Q. How can the biological activity of this compound be assessed against specific molecular targets?

  • Methodology : Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) or receptor-binding studies (e.g., fluorescence polarization for Bcl-2 interactions). Computational docking (AutoDock Vina) predicts binding affinities to targets like HIF-1α or androgen receptors .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

  • Methodology : Cross-validate structural parameters using high-resolution techniques:

  • Compare experimental data (e.g., a = 15.6682 Å, b = 6.2800 Å for monoclinic systems) with DFT-optimized geometries (B3LYP/6-31G*) .
  • Address thermal motion artifacts by collecting data at low temperatures (100 K) and applying anisotropic displacement parameters in SHELXL .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in substituted chromanone derivatives?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., 6-fluoro, 7-methoxy) and compare bioactivity profiles.
  • Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with inhibitory potency .
  • Validate via 2D-NOSY to study intramolecular interactions influencing binding .

Q. How can computational modeling resolve contradictions in proposed metabolic pathways?

  • Methodology :

  • Perform MD simulations (GROMACS) to predict cytochrome P450-mediated oxidation sites.
  • Cross-reference with LC-MS/MS data from in vitro microsomal assays to identify major metabolites (e.g., hydroxylation at C5 or C7) .

Q. What experimental designs mitigate confounding variables in studying photodegradation pathways?

  • Methodology :

  • Use controlled UV irradiation (λ = 254 nm) in quartz reactors under inert atmospheres (N₂).
  • Analyze degradation products via GC-MS and monitor reaction kinetics with pseudo-first-order models. Include dark controls to rule out thermal degradation .

Q. Notes for Methodological Rigor

  • Reproducibility : Use certified reference materials (e.g., NIST standards) for instrument calibration.
  • Data Contradictions : Apply Bland-Altman analysis to compare inter-laboratory crystallographic results .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays .

Properties

IUPAC Name

6-methyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHIZPDCJOQZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960958
Record name 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40546-94-9
Record name 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40546-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-phenylchroman-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cinnamic acid (100 gms) and p-cresol (76.6 gms) were charged to a clean and dry flask under nitrogen and stirred. Concentrated sulphuric acid was slowly charged and the reaction mixture heated to 125° C.-130° C. for 6 hours. After completion of reaction the mixture was cooled to about 60° C. and about 50 ml water and about 300 ml toluene were charged under stirring. The layers were separated. The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water. The organic layer was dried over sodium sulfate and concentrated under vacuum, at a temperature below 50° C. The residue was stripped with 2×100 ml IPA. The residue was dissolved in 200 ml isopropanol, chilled to 5° C. and stirred for 2 hours. The solids obtained were filtered and dried at about 60° C. for 4-5 hours to give about 135 to 137 gms of the title product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

retention times are: t-cinnamic acid=3.3 min., p-cresol=4.2 min. and the title compound=20.3 min.) or TLC (acetone/cyclohexane (20/80), acetic acid (0.5%); wavelength=254 nm) usually 6 hours. When the reaction is complete the mixture is cooled to 100° and added to a prewarmed separatory funnel (500 mL). The bottom layer containing the sulfuric acid is removed and toluene (280 mL), water (50 mL) and potassium carbonate (47%, 10 mL) are added to the separatory funnel containing the crude product. If necessary the pH of the aqueous layer is adjusted to between 5-8 with additional 47% potassium carbonate. The layers are separated and the organic layer is then washed once with water (50 mL). The organic layer is concentrated to a final volume of approximately 150 mL under reduced pressure. Isopropanol (350 mL) is then added, and distillation is continued to a volume of 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. The mixture is then cooled to 30-40° with rapid stirring until the product crystallizes. The rapid stirring is continued after crystallization. The product is cooled to 0-5° and held at this temperature for approximately 1 hour, filtered and washed with isopropanol (200 mL) cooled to 0-5°. If the last portion of the wash is colored the wash is continued until no more color is removed. The solids are then dried at 60° under reduced pressure to give the title compound, mp (uncorrected)=83°-85°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

U.S. Pat. No. 5,922,914 provides an alternate method for the preparation of tolterodine. The process involves the cyclization of trans-cinnamic acid with p-cresol in hot sulfuric acid to give 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, which is reduced with diisobutyl aluminum hydride (DIBAL) in toluene to yield 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol. This on reducto-condensation with diisopropylamine, by means of hydrogen over palladium on charcoal in methanol, affords racemic tolterodine of Formula I, which is resolved with L-(+)-tartaric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.